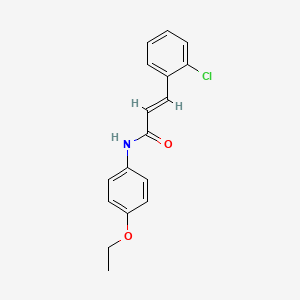

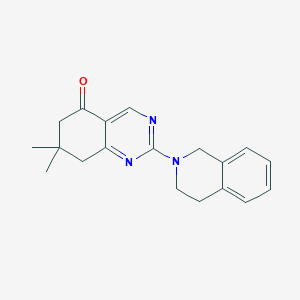

![molecular formula C18H19N3OS2 B5524114 N-methyl-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5524114.png)

N-methyl-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]-2-propyl-1,3-thiazole-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Thiazole derivatives are an important class of compounds in the field of medicinal chemistry due to their diverse biological activities. The compound falls into this category, featuring a thiazole ring, a common motif in many pharmacologically active molecules.

Synthesis Analysis

The synthesis of thiazole derivatives often involves cyclization reactions, starting from substituted thioureas or amidines. A common strategy might involve the use of Lawesson's reagent for thionation, followed by cyclization to form the thiazole ring (Kumar, Parameshwarappa, & Ila, 2013).

Wissenschaftliche Forschungsanwendungen

Synthesis Methodologies

Research has developed efficient routes for synthesizing thiazole derivatives, which serve as crucial intermediates in the preparation of compounds like N-methyl-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]-2-propyl-1,3-thiazole-4-carboxamide. For instance, Kumar et al. (2013) reported a chemoselective thionation-cyclization method using Lawesson's reagent to create 2-phenyl/(2-thienyl)-5-(het)aryl/(methylthio)-4-functionalized thiazoles, highlighting a one-step approach to introduce ester, N-substituted carboxamide, or peptide functionality into thiazoles (S. Kumar, G. Parameshwarappa, H. Ila, 2013).

Anticancer and Antimicrobial Activities

Several studies have synthesized and evaluated thiazole derivatives for their potential anticancer and antimicrobial activities. Ravinaik et al. (2021) designed and synthesized a series of substituted benzamides starting from specific acids and evaluated them for anticancer activity, demonstrating the broad application of thiazole derivatives in searching for new anticancer agents (B. Ravinaik, M. Rao, P. P. Rao, D. Ramachandran, D. Reddy, 2021). Additionally, Raval et al. (2012) explored microwave-assisted synthesis of carboxamide compounds with significant antibacterial and antifungal activities, providing a rapid and environmentally friendly approach to synthesizing bioactive thiazole derivatives (J. Raval, B. N. Naik, K. R. Desai, 2012).

Role in Supramolecular Chemistry

The synthesis and investigation of N-(thiazol-2-yl) benzamide derivatives have also been reported, aiming to understand the influence of methyl functionality and multiple non-covalent interactions on gelation behavior. This research underscores the significance of thiazole derivatives in the development of supramolecular materials, demonstrating their potential in creating self-assembling systems (P. Yadav, Amar Ballabh, 2020).

Wirkmechanismus

Zukünftige Richtungen

The objective of future research could be to synthesize bacterial resistance compounds with enhanced antibacterial properties . Furthermore, modification of thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities could be explored .

Eigenschaften

IUPAC Name |

N-methyl-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]-2-propyl-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3OS2/c1-3-7-16-20-15(12-23-16)18(22)21(2)10-17-19-14(11-24-17)13-8-5-4-6-9-13/h4-6,8-9,11-12H,3,7,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPEBUHPSXCNBAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=CS1)C(=O)N(C)CC2=NC(=CS2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-benzyl-8-(5,6-dimethyl-4-pyrimidinyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5524040.png)

![2-{3-oxo-3-[2-(1,3-thiazol-2-yl)-1-piperidinyl]propyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5524061.png)

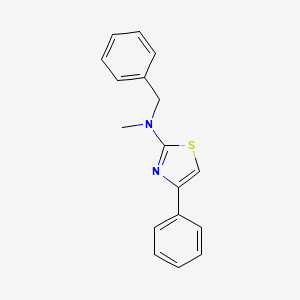

![2-phenyl-N-(2-pyridin-2-ylethyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5524066.png)

![N-[3,5-bis(methylthio)isothiazol-4-yl]-N'-pyridin-2-ylurea](/img/structure/B5524072.png)

![2-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide dihydrochloride](/img/structure/B5524111.png)

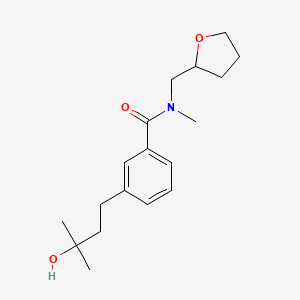

![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5524121.png)

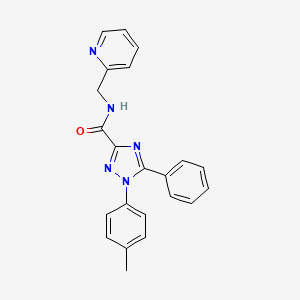

![1-(2-methoxyphenyl)-4-[(1,4,6-trimethyl-2-oxo-1,2-dihydro-3-pyridinyl)carbonyl]-2-piperazinone](/img/structure/B5524145.png)